molecular formula C17H14N2OS2 B3018809 (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 488726-64-3

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B3018809
CAS No.: 488726-64-3
M. Wt: 326.43
InChI Key: UAQSMYZCVPWHRV-DHDCSXOGSA-N
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Description

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features a thiazolidinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with pyridine-3-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones and aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent in treating various diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxo-4-thiazolidinone derivatives.

    Pyridinylmethylene Compounds: Compounds containing the pyridinylmethylene group, such as pyridinylmethylene-thiazolidinones.

Uniqueness

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-11-5-3-7-14(12(11)2)19-16(20)15(22-17(19)21)9-13-6-4-8-18-10-13/h3-10H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQSMYZCVPWHRV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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